molecular formula C14H14ClNO B13870486 4-(1-Chloronaphthalen-2-yl)morpholine

4-(1-Chloronaphthalen-2-yl)morpholine

Cat. No.: B13870486
M. Wt: 247.72 g/mol
InChI Key: IIWHBPSYCRJPJQ-UHFFFAOYSA-N
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Description

4-(1-Chloronaphthalen-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a 1-chloronaphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloronaphthalen-2-yl)morpholine typically involves the reaction of 1-chloronaphthalene with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 1-chloronaphthalene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloronaphthalen-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

4-(1-Chloronaphthalen-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Chloronaphthalen-2-yl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Chloronaphthalen-2-yl)morpholine is unique due to the presence of both the morpholine ring and the chloronaphthalene group.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

4-(1-chloronaphthalen-2-yl)morpholine

InChI

InChI=1S/C14H14ClNO/c15-14-12-4-2-1-3-11(12)5-6-13(14)16-7-9-17-10-8-16/h1-6H,7-10H2

InChI Key

IIWHBPSYCRJPJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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